Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-
Description
This compound is a substituted phenol featuring two tert-butyl groups at the 2- and 4-positions and a chiral iminomethyl substituent at the 6-position.
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-19(2,3)15-10-14(12-22-17(13-23)21(7,8)9)18(24)16(11-15)20(4,5)6/h10-12,17,23-24H,13H2,1-9H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLAJFNGSINFEB-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(CO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H](CO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Phenol
The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride or bromide. Aluminum chloride (AlCl₃) catalyzes the reaction in dichloromethane at 0–5°C. Excess alkylating agent ensures di-substitution:
Formylation via the Duff Reaction
The Duff reaction introduces the aldehyde group using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA):
Conditions : Reflux at 80°C for 6 hours.
Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of (S)-2-Amino-3,3-Dimethyl-1-Butanol
Asymmetric Strecker Synthesis
Chiral amino alcohols are accessible via asymmetric Strecker reactions. Using (S)-α-phenethylamine as a chiral auxiliary:
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Ketone substrate : 3,3-Dimethyl-2-butanone reacts with potassium cyanide and ammonium chloride.
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Hydrolysis : The resulting α-aminonitrile is hydrolyzed to the amino acid under acidic conditions.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the alcohol.
Key Data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Strecker | KCN, NH₄Cl, (S)-PEA | 25°C | 88 |
| Hydrolysis | 6M HCl | 100°C | 95 |
| Reduction | LiAlH₄, THF | 0°C → reflux | 82 |
Overall Yield : 68% enantiomerically pure (S)-isomer.
Imine Formation and Purification
Schiff Base Condensation
The aldehyde and amine undergo condensation in anhydrous ethanol under nitrogen. Catalytic acetic acid (1 mol%) accelerates imine formation while suppressing hydrolysis:
Conditions :
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Solvent: Ethanol (dry)
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Temperature: Reflux (78°C)
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Time: 12 hours
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Workup: Removal of water via molecular sieves (4Å)
Enantiomeric Purification
The crude product is purified via chiral column chromatography (Chiralpak IA, hexane/isopropanol 90:10) to achieve >99% enantiomeric excess (e.e.).
Optimization and Scalability
Solvent Screening
Comparative studies reveal ethanol as optimal for solubility and reaction rate:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 93 | 98 |
| Dichloromethane | 8.9 | 76 | 95 |
| Toluene | 2.4 | 58 | 90 |
Temperature Effects
Elevated temperatures reduce reaction time but risk racemization:
| Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|
| 25 | 48 | 85 | 99 |
| 78 | 12 | 93 | 98 |
| 100 | 6 | 89 | 95 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methods describe continuous flow systems for imine formation, enabling:
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Residence Time : 30 minutes at 100°C
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Throughput : 5 kg/hour
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Purity : 99.5% (HPLC)
Waste Management
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Solvent Recovery : Ethanol is distilled and reused (95% recovery).
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Catalyst Recycling : AlCl₃ is precipitated as Al(OH)₃ and regenerated.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and polymers. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
- Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and antioxidant properties. Studies have shown its effectiveness in scavenging free radicals and inhibiting microbial growth .
Medicine
- Therapeutic Potential : Investigations into its medicinal properties reveal potential anti-inflammatory and anticancer activities. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its utility in cancer therapy .
Industry
- Specialty Chemicals : The compound is utilized in the production of specialty chemicals, including stabilizers and additives for plastics and resins. Its antioxidant properties make it particularly valuable in preventing degradation of materials .
Antioxidant Activity Study
A study evaluated the antioxidant capacity of this compound using spectrophotometric methods. The results indicated a strong correlation between polyphenolic content and antioxidant activity, showcasing its potential in health-related applications .
Anticancer Activity Study
In vitro experiments demonstrated that treatment with the compound resulted in increased apoptotic characteristics in cancer cell lines. The cytotoxic effects were quantified using MTT assays and confocal microscopy techniques .
Mechanism of Action
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Phenolic Compounds
Note: *Estimated based on analogs .
Key Structural Differences :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s iminomethyl group contrasts with nitro derivatives (e.g., 20039-94-5), which reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions .
- Chirality: The (1S)-hydroxymethyl group introduces stereochemical complexity absent in non-chiral analogs like 664996-44-5 .
- Steric Hindrance : Bis-tert-butyl groups (common in all listed compounds) provide steric protection, but bulkier substituents in 2772-45-4 (phenyl groups) may hinder solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Nitro-substituted phenols (e.g., 20039-94-5) are less thermally stable due to nitro group lability .
Functional and Application Comparisons
- Antioxidant Activity: Bis-tert-butyl phenols (e.g., target compound, 664996-44-5) are potent radical scavengers. The hydroxymethyl group may enhance activity via synergistic H-bond stabilization of phenoxyl radicals .
- Industrial Use: Nitro derivatives (20039-94-5) serve as intermediates in dye synthesis, whereas tert-butyl phenols stabilize polymers against UV degradation .
Biological Activity
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- is a complex organic compound with significant biological activities. This article explores its biological activity, including antioxidant and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenolic core with tert-butyl groups and an imino group linked to a hydroxymethyl group. Its unique structure contributes to its diverse biological activities.
Biological Activities
Antioxidant Activity:
Research indicates that Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- exhibits strong antioxidant properties. In a study involving various plant extracts, the ethyl acetate fraction containing this compound demonstrated significant free radical scavenging activity. The antioxidant capacity was evaluated using spectrophotometric methods, showing a positive correlation between polyphenolic content and antioxidant activity .
Anticancer Activity:
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The treatment resulted in increased apoptotic characteristics such as membrane blebbing and chromatin condensation. The cytotoxic effects were quantified using MTT assays and confocal microscopy .
The mechanisms through which Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- exerts its biological effects include:
- Oxidative Stress Modulation: The compound's antioxidant properties help mitigate oxidative stress by scavenging free radicals.
- Cell Signaling Pathways: It may influence pathways related to inflammation and cell proliferation by interacting with specific molecular targets such as enzymes and receptors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | Lacks imino group | Limited antioxidant properties |
| Phenol, 2,4-bis(1,1-dimethylethyl)-6-aminomethyl- | Contains amino group | Different anticancer activity profile |
| Phenol, 2,4-bis(1,1-dimethylethyl)-6-hydroxymethyl- | Lacks imino group | Varies in reactivity |
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study on Leea aequata extracts revealed that the ethyl acetate fraction enriched with Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- showed the highest antioxidant and cytotoxic effects against cancer cells. This was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis .
- Another research effort focused on the synthesis of phenolic antioxidants demonstrated that compounds like Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- play a crucial role in industrial applications due to their stability under various conditions .
Q & A
Q. How can the molecular structure of this phenol derivative be experimentally validated?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of substituents, including the iminomethyl group and tert-butyl branches.
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed vs. calculated [M+H]⁺).
- X-ray crystallography resolves stereochemical ambiguities, particularly the (1S)-hydroxymethyl configuration .
- FT-IR spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N stretch at ~1640 cm⁻¹).
Q. What are the key physicochemical properties influencing solubility and reactivity?
Methodological Answer:
- LogP calculations (via software like ChemAxon) predict hydrophobicity due to bulky tert-butyl groups.
- Thermogravimetric analysis (TGA) assesses thermal stability, critical for reaction condition optimization.
- pH-dependent solubility studies (e.g., in DMSO, ethanol, or aqueous buffers) guide solvent selection for synthesis or biological assays .
Advanced Research Questions
Q. How can synthetic yield be optimized given steric hindrance from tert-butyl groups?
Methodological Answer:
- Employ microwave-assisted synthesis to reduce reaction time and improve imine bond formation efficiency.
- Use statistical design of experiments (DoE) (e.g., 2³ factorial design) to test variables:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst (e.g., ZnCl₂) | 0–5 mol% | 2.5 mol% |
| Reaction Time | 4–12 hrs | 8 hrs |
- Hammett substituent constants predict electronic effects of substituents on imine formation kinetics .
Q. How to resolve contradictions in reported biodegradation efficiencies for phenolic analogs?
Methodological Answer:
- Meta-analysis of microbial degradation studies (e.g., Pseudomonas putida NCIM 2102) identifies critical variables:
| Variable | Impact on Degradation Efficiency |
|---|---|
| pH 6–8 | Maximal enzyme activity |
| Agitation (100–200 rpm) | Enhances oxygen transfer |
| Co-substrates (e.g., glucose) | May inhibit phenol metabolism |
- Response surface methodology (RSM) models non-linear interactions (e.g., pH vs. temperature) to reconcile conflicting data .
Q. What computational strategies predict intermolecular interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) screens binding affinities with enzymes (e.g., cytochrome P450), focusing on the iminomethyl group’s role in hydrogen bonding.
- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential and antioxidant capacity .
Data Analysis and Interpretation
Q. How to validate antioxidant activity assays given structural similarities to hindered phenol antioxidants?
Methodological Answer:
- DPPH/ABTS radical scavenging assays compare IC₅₀ values against standards (e.g., BHT).
- Electron paramagnetic resonance (EPR) quantifies radical stabilization via tert-butyl groups.
- Structure-activity relationship (SAR) modeling correlates substituent bulkiness (e.g., Verloop parameters) with activity trends .
Tables for Key Experimental Parameters
Table 1. Optimal biodegradation conditions for phenolic analogs (Pseudomonas putida NCIM 2102):
| Parameter | Optimal Value |
|---|---|
| pH | 7.49 |
| Temperature | 29.99°C |
| Agitation Speed | 138.89 rpm |
| Degradation Efficiency | 92.3% (predicted) |
| Source: Adapted from |
Table 2. Spectroscopic benchmarks for structural validation:
| Technique | Key Signal | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.28 (s, 18H) | tert-butyl groups |
| ¹³C NMR | δ 152.4 | C=N imine bond |
| HRMS (ESI+) | m/z 432.3102 | [M+H]⁺ (C₂₄H₄₁NO₂) |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
